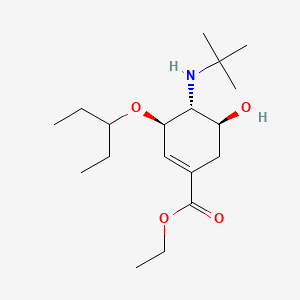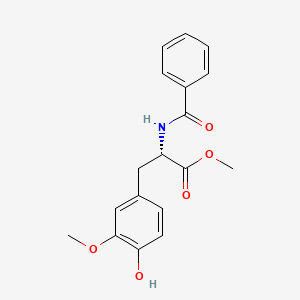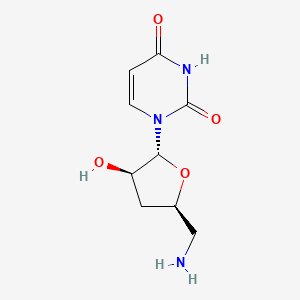![molecular formula C19H23NO4 B14889616 8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is a complex organic compound belonging to the class of azaspirodecane derivatives. These compounds are characterized by a spirodecane moiety with at least one nitrogen atom. This specific compound is notable for its unique structure, which includes a diethylamino group and a benzylidene moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available raw materials. One common method involves the condensation of diethylamine with a benzylidene precursor, followed by cyclization to form the spirodecane structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The overall yield and purity are critical factors, and various purification techniques such as recrystallization and chromatography are used to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the benzylidene moiety can participate in various biochemical reactions. These interactions can modulate cellular processes and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
Tandospirone: Another azaspiro compound used as an anxiolytic agent.
Uniqueness
8-(4-(Diethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its specific structural features, such as the diethylamino group and benzylidene moiety, which confer distinct chemical and biological properties compared to other azaspiro compounds.
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
8-[[4-(diethylamino)phenyl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C19H23NO4/c1-3-20(4-2)15-9-7-14(8-10-15)13-16-17(21)23-19(24-18(16)22)11-5-6-12-19/h7-10,13H,3-6,11-12H2,1-2H3 |
Clave InChI |
CDMVGWJCNSKNQY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC3(CCCC3)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



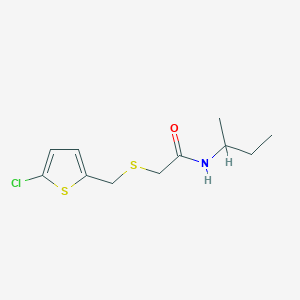
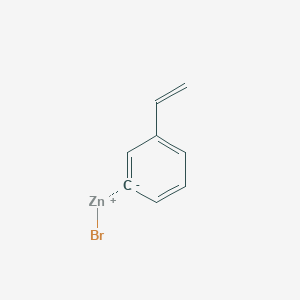
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
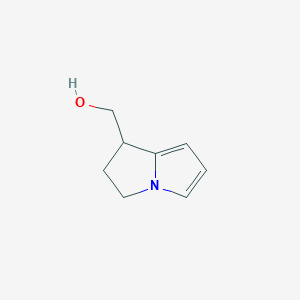
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
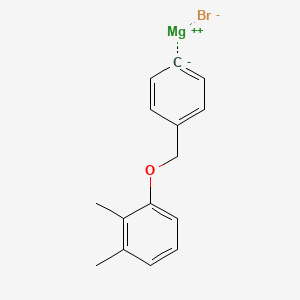
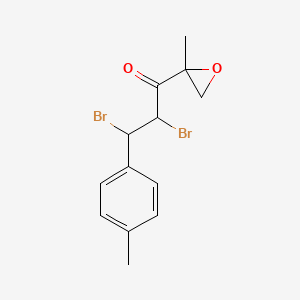
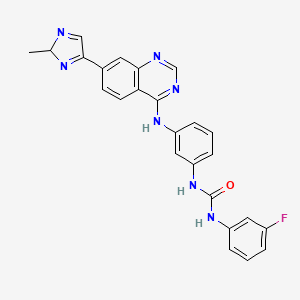
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
